4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C28H18FN3O2 and its molecular weight is 447.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile is a derivative of indeno-pyridine known for its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article reviews the synthesis, biological activity, and potential mechanisms of action of this compound based on recent research findings.
Synthesis and Structural Characterization
The synthesis of the target compound involves a multi-step process that typically includes:
- Formation of the Indeno-Pyridine Core : The initial step involves creating the indeno-pyridine structure through cyclization reactions.
- Substitution Reactions : The introduction of the 2-fluorophenyl and methoxyaniline moieties is achieved through nucleophilic substitution reactions.
- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have demonstrated that derivatives related to this compound exhibit significant anticancer activity against various human cancer cell lines:
- Cell Lines Tested : Commonly tested cell lines include HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer).
- Findings :
- Compounds derived from similar structures have shown selective cytotoxicity towards liver and colon cancer cells while sparing normal fibroblast cells. For instance, several derivatives exhibited IC50 values comparable to or better than doxorubicin, a standard chemotherapeutic agent .
- Table 1 summarizes the cytotoxic activity of selected compounds against different cancer cell lines:
Compound ID | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|---|
3b | HCT-116 | 10 | Comparable |
4c | HepG-2 | 15 | Better |
7b | MCF-7 | 20 | Less effective |
Antiviral Activity
The compound has also been investigated for its potential antiviral properties , particularly against HIV:
- Mechanism of Action : It has been suggested that the compound may inhibit viral replication by interfering with viral enzymes or cellular pathways necessary for viral propagation .
- Research Findings : Preliminary studies indicate that certain derivatives can significantly reduce viral load in infected cell cultures.
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer and viral pathways:
- Binding Affinity : The docking results suggest that the compound fits well into the active sites of proteins associated with specific cancer types, indicating a strong potential for targeted therapy .
- Safety Profile : Importantly, these compounds demonstrated low toxicity in non-cancerous cell lines, which is crucial for their development as therapeutic agents.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18FN3O2/c1-34-18-8-6-7-17(15-18)31-14-13-24-22(16-30)25(21-11-4-5-12-23(21)29)26-27(32-24)19-9-2-3-10-20(19)28(26)33/h2-15,31H,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJADWCYIUFSKA-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=CC2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C/C2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.